N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a thiazole ring substituted with a benzo[d][1,3]dioxol-5-yl group. This structure combines aromatic, electron-rich moieties (benzodioxole) with nitrogen-containing heterocycles (pyrazole and thiazole), which are common in pharmaceuticals for their metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-5-12(20(2)19-9)15(21)18-16-17-11(7-24-16)10-3-4-13-14(6-10)23-8-22-13/h3-7H,8H2,1-2H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEBOADMUYWIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of the thiazole derivative with the pyrazole carboxamide under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a thiazole ring, and a pyrazole ring. It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound is also studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action. Additionally, it is explored for its potential use in the development of organic semiconductors and other advanced materials.
Scientific Research Applications
This compound has several scientific research applications:
- Medicinal Chemistry It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Biology The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
- Materials Science It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may induce apoptosis by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (thiazole, pyrazole, benzodioxole, or carboxamide groups). Data are derived from synthesis, physicochemical properties, and biological activity where available.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings
Synthetic Methods :
- The target compound and its analogs (e.g., ) often employ coupling reagents like HATU/DIPEA or EDCI/HOBt in polar aprotic solvents (DMF, THF). These methods yield moderate-to-high purity (>95%) after chromatographic purification .
- In contrast, ASN90 () uses a piperazine-thiadiazole scaffold synthesized via nucleophilic substitution, highlighting divergent strategies for benzodioxole incorporation .
Substituent Effects: Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., 3d in ) increase melting points (181–183°C vs. 133–135°C for non-fluorinated analogs), likely due to enhanced intermolecular interactions . Solubility: Pyridinyl groups (e.g., in ) may improve aqueous solubility compared to biphenyl or benzodioxole derivatives, critical for bioavailability .
Biological Relevance :
- ASN90 () inhibits O-GlcNAcase, a therapeutic target in neurodegenerative diseases, suggesting benzodioxole-containing compounds may modulate enzyme activity .
- Compounds like D14–D20 () exhibit varied substituents (methylthio, benzyloxy) that influence cytotoxicity and cellular uptake, though specific data for the target compound are lacking .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Benzo[d][1,3]dioxole Moiety : Enhances the compound's interaction with biological targets.
- Pyrazole Structure : Associated with anticancer properties.
Structural Representation
| Component | Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur and nitrogen. |
| Benzo[d][1,3]dioxole | A fused bicyclic structure contributing to biological activity. |
| Pyrazole | A heterocyclic compound known for its diverse pharmacological effects. |
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance:
- Microtubule Destabilization : Compounds similar to this structure have shown effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .
- Apoptosis Induction : Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1 μM .
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Compounds with similar thiazole and dioxole structures have been reported to exhibit:
- Inhibition of Pathogen Growth : Preliminary studies indicate that these compounds can inhibit specific cellular pathways involved in microbial proliferation.
Anti-inflammatory Effects
The thiazole component is linked to anti-inflammatory effects through the modulation of various signaling pathways. For example:
- Inhibition of Cytokine Production : Compounds containing thiazoles have been shown to reduce inflammatory cytokine levels in vitro, suggesting a mechanism for their anti-inflammatory action .
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrazole derivatives revealed that compounds structurally similar to this compound exhibited notable cytotoxicity against various cancer cell lines. The IC50 values ranged from 6.2 μM for colon carcinoma (HCT-116) to 27.3 μM for breast cancer (T47D) cells .
Case Study 2: Antimicrobial Activity
In another investigation, thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 10 μg/mL.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates under controlled conditions (e.g., DMF solvent, K₂CO₃ catalyst) .
- Step 2: Formation of the pyrazole-carboxamide core via coupling reactions, often requiring temperature optimization (e.g., 60–80°C) .
Purity Assurance:
- Chromatography: Use HPLC to monitor reaction progress and isolate intermediates .
- Recrystallization: Purify final products using ethanol or ethanol-DMF mixtures .
- Spectroscopic Validation: Confirm structure via / NMR, IR, and MS to verify functional groups and absence of impurities .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity for condensation steps .
- Catalyst Loading: Adjust K₂CO₃ or triethylamine ratios to balance reaction speed and side-product formation .
- Temperature Control: Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
Example Optimization Table:
| Step | Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 60°C | 72 | |
| 2 | Dioxane | Triethylamine | 80°C | 85 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: NMR identifies proton environments (e.g., methyl groups on pyrazole at δ 2.5–3.0 ppm), while NMR confirms carbonyl (C=O) and aromatic carbons .
- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Systematic Variation: Synthesize analogs with modified substituents (e.g., fluorophenyl vs. bromophenyl) to isolate structure-activity relationships .
- Assay Standardization: Use consistent in vitro models (e.g., MTT assays for cytotoxicity) and validate with in vivo pharmacokinetics to address bioavailability discrepancies .
- Docking Studies: Compare binding poses (e.g., via AutoDock Vina) to identify target interactions affected by structural changes .
Advanced: What reaction mechanisms underpin the formation of the thiazole-pyrazole core?
Answer:
- Thiazole Formation: Cyclization of thioamide intermediates with α-halo ketones, facilitated by base-mediated deprotonation .
- Pyrazole Coupling: Nucleophilic acyl substitution between carboxamide and amine groups, accelerated by polar solvents .
Mechanistic Insight:
- Evidence suggests a two-stage process: initial Schiff base formation followed by intramolecular cyclization .
Basic: How is stability assessed under varying storage conditions?
Answer:
- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light, then quantify degradation via HPLC .
- Kinetic Analysis: Calculate half-life using Arrhenius plots to predict shelf-life under standard lab conditions .
Advanced: What strategies improve binding affinity to biological targets?
Answer:
- Bioisosteric Replacement: Substitute the benzodioxole group with bioisosteres (e.g., 1,3,4-thiadiazole) to enhance hydrophobic interactions .
- Side-Chain Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic properties and binding kinetics .
Basic: How does this compound compare structurally to analogs with similar bioactivity?
Answer:
- Key Structural Features:
- Thiazole-pyrazole core: Common in kinase inhibitors .
- Benzodioxole moiety: Enhances blood-brain barrier penetration in CNS-targeted drugs .
Comparative Table:
| Compound | Bioactivity (IC₅₀) | Structural Difference | Source |
|---|---|---|---|
| Parent compound | 1.2 µM (Kinase X) | Baseline | |
| 4-Fluorophenyl analog | 0.8 µM | Fluorine substitution | |
| Bromophenyl analog | 2.5 µM | Increased steric bulk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
